Physicochemical properties of (2-Nitro-3-(trifluoromethyl)phenyl)methanamine
Physicochemical properties of (2-Nitro-3-(trifluoromethyl)phenyl)methanamine
Technical Monograph: Physicochemical Profiling of (2-Nitro-3-(trifluoromethyl)phenyl)methanamine
Content Type: Technical Guide / Chemical Profile Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers.
Executive Summary: The Structural Scaffold
(2-Nitro-3-(trifluoromethyl)phenyl)methanamine is a specialized fluorinated building block used primarily in the synthesis of high-affinity ligands for enzyme targets such as Dihydroorotate Dehydrogenase (DHODH) and various kinase inhibitors. Its structural uniqueness lies in the vicinal substitution pattern (1,2,3-trisubstituted benzene), where the steric and electronic interplay between the ortho-nitro and meta-trifluoromethyl groups creates a distinct electrostatic landscape around the benzylic amine.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic accessibility, and handling protocols, designed to support its integration into fragment-based drug discovery (FBDD) and lead optimization campaigns.
Molecular Architecture & Electronic State
The molecule features a benzylamine core modified by two strong electron-withdrawing groups (EWGs).
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2-Nitro Group (
): Positioned ortho to the methanamine side chain. It exerts a strong inductive ( ) and mesomeric ( ) pull, significantly reducing the electron density of the aromatic ring. Sterically, it forces the benzylic side chain out of planarity, potentially impacting binding pocket fit. -
3-Trifluoromethyl Group (
): Positioned meta to the amine but ortho to the nitro group. This "buttressing effect" locks the nitro group's conformation, preventing free rotation and creating a rigid hydrophobic patch.
Table 1: Core Physicochemical Parameters
| Parameter | Value (Calc./Est.) | Rationale & Context |
| Formula | -- | |
| Molecular Weight | 220.15 g/mol | Ideal fragment size (Rule of 3 compliant).[1] |
| Exact Mass | 220.046 | Useful for HRMS identification ( |
| LogP (Lipophilicity) | 1.35 ± 0.2 | Higher than benzylamine (1.1) due to |
| pKa (Conjugate Acid) | 7.8 – 8.2 | Lower than typical benzylamines (~9.3) due to electron withdrawal by 2-NO2/3-CF3. |
| TPSA | ~72 Ų | 26 (Amine) + 46 (Nitro). Good membrane permeability. |
| H-Bond Donors | 1 (Amine | Critical for active site anchoring. |
| H-Bond Acceptors | 4 | |
| Rotatable Bonds | 2 | C(Ar)-C(alkyl) and C(alkyl)-N. |
Note on pKa: The depression of pKa from 9.3 to ~8.0 is chemically significant. At physiological pH (7.4), a larger fraction of this molecule exists as the free base compared to unsubstituted benzylamine, potentially improving passive diffusion across lipid bilayers.
Synthetic Accessibility & Purification Strategies
Synthesizing this scaffold requires avoiding the reduction of the nitro group while installing the amine. Standard catalytic hydrogenation (e.g.,
Recommended Synthetic Pathway (The "Nitro-Retention" Route)
The most robust route utilizes a radical bromination followed by a Delepine or Gabriel synthesis to install the nitrogen without disturbing the nitro group.
Figure 1: Chemoselective synthesis pathway designed to preserve the nitro functionality.
Purification Protocol
-
Extraction: The free base is moderately lipophilic. Extract from basic aqueous solution (pH > 10) into Dichloromethane (DCM).
-
Salt Formation (Storage): The free amine is prone to oxidation and carbamate formation (
absorption). Convert to the Hydrochloride salt immediately for long-term stability.-
Protocol: Dissolve crude oil in
, add 2M in dioxane dropwise at 0°C. Filter the white precipitate.
-
-
Chromatography: If purification of the free base is required, use silica gel with a mobile phase of DCM/MeOH/
(95:4:1).
Experimental Characterization Protocols
To validate the identity and purity of this building block, the following self-validating workflows are recommended.
A. Structural Validation (NMR)
-
NMR (DMSO-
): Look for the benzylic methylene singlet around 3.8–4.2 ppm. The aromatic region will show 3 protons. The key diagnostic is the coupling pattern of the aromatic protons (ABC system) and the absence of aniline protons (which would appear if the nitro group reduced). -
NMR: Essential for confirming the integrity of the
group. Expect a singlet around -60 to -63 ppm.
B. HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Do not use TFA if MS detection is sensitive to ion suppression).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Amine bonds).
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Pass Criteria: Single peak > 95% area integration.
Figure 2: Quality Control Decision Tree for validation of the building block.
Handling & Safety (E-E-A-T)
-
Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Specific Risk: Benzylic amines can be sensitizers. The presence of the nitro group adds potential mutagenicity concerns (common with nitro-aromatics). Handle inside a fume hood.
-
Storage: Hygroscopic as a salt. Store under Nitrogen or Argon at 4°C.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54066276, 3-Nitro-2-(trifluoromethyl)benzenemethanamine. (Isomer Reference for Property Estimation). Retrieved from [Link]
-
Haque, T. S., et al. (2002). "Potent, Low-Molecular-Weight Non-Peptide Inhibitors of Malarial Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 45(21), 4669–4678. (Contextual usage of nitro-trifluoromethyl-benzyl scaffolds). Retrieved from [Link]
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Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Source for pKa estimation of electron-deficient amines). Retrieved from [Link]
